

# Vedaclidine: A Technical Guide to its Chemical Structure and Pharmacological Properties

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## Compound of Interest

Compound Name: **Vedaclidine**

Cat. No.: **B117435**

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## Abstract

**Vedaclidine** is an experimental drug candidate with a unique pharmacological profile, acting as a selective agonist at the M1 and M4 muscarinic acetylcholine receptors while simultaneously exhibiting antagonist activity at the M2, M3, and M5 subtypes.<sup>[1][2][3]</sup> This mixed agonist-antagonist profile has positioned **Vedaclidine** as a compound of interest for therapeutic applications, particularly in the realm of analgesia where it has demonstrated potency greater than morphine in preclinical models.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Vedaclidine**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

## Chemical Structure and Identifiers

**Vedaclidine**, also known by its codenames LY-297,802 and NNC 11-1053, is a complex heterocyclic molecule.<sup>[1]</sup> Its chemical identity is precisely defined by the following identifiers:

Identifier	Value
IUPAC Name	(3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
SMILES String	CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3
CAS Number	141575-50-0
Molecular Formula	C <sub>13</sub> H <sub>21</sub> N <sub>3</sub> S <sub>2</sub>
Molecular Weight	283.45 g/mol <a href="#">[1]</a>
ChEMBL ID	CHEMBL136807
PubChem CID	9889093

## Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for **Vedaclidine**'s properties are not extensively published, the following table summarizes available information.

Property	Value
pKa	Data not available
Aqueous Solubility	Data not available
LogP (Predicted)	3.1 <a href="#">[4]</a>

Further experimental determination of pKa and aqueous solubility is recommended for comprehensive formulation and development.

## Pharmacological Properties

**Vedaclidine**'s defining characteristic is its mixed agonist-antagonist activity at muscarinic acetylcholine receptors. This section details its binding affinities and functional potencies at the five receptor subtypes (M1-M5).

## Receptor Binding Affinities

Radioligand binding assays are employed to determine the affinity of a compound for its target receptors, typically expressed as the inhibition constant ( $K_i$ ). While specific  $K_i$  values for **Vedaclidine** at all five muscarinic receptor subtypes are not readily available in the public domain, it is reported to have high affinity for muscarinic receptors in brain homogenates.[\[2\]](#)

Quantitative  $K_i$  values from competitive binding assays are essential for a complete understanding of **Vedaclidine**'s receptor interaction profile.

## Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. **Vedaclidine** demonstrates a unique functional selectivity profile:

- Agonist at M1 and M4 Receptors: **Vedaclidine** stimulates the activity of M1 and M4 receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Antagonist at M2, M3, and M5 Receptors: **Vedaclidine** blocks the activity of M2, M3, and M5 receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The following table summarizes the functional potency of **Vedaclidine** at the different muscarinic receptor subtypes.

Receptor Subtype	Activity	Potency ( $EC_{50}/IC_{50}$ )
M1	Agonist	Data not available
M2	Antagonist	Data not available
M3	Antagonist	Data not available
M4	Agonist	Data not available
M5	Antagonist	Data not available

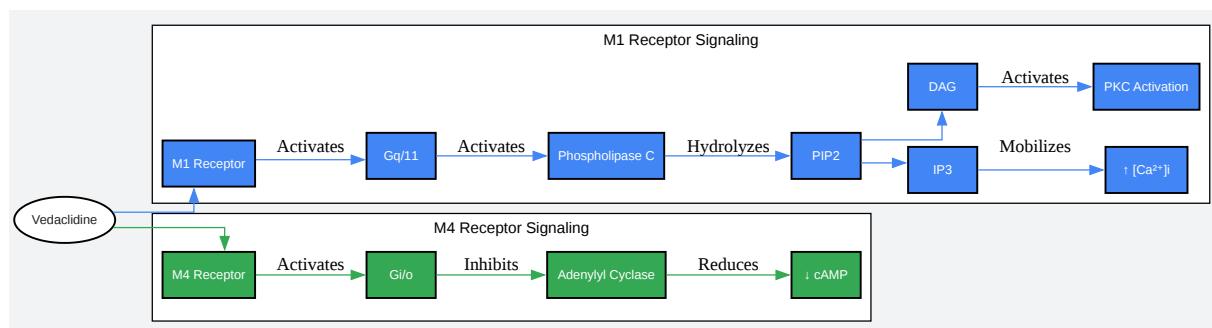
$EC_{50}$  (half maximal effective concentration) for agonists and  $IC_{50}$  (half maximal inhibitory concentration) for antagonists are critical parameters for quantifying functional potency. Further research is needed to establish these values for **Vedaclidine**.

# Signaling Pathways

**Vedaclidine**'s pharmacological effects are mediated through the modulation of distinct intracellular signaling cascades initiated by muscarinic receptor activation or blockade.

## M1 and M4 Receptor Agonism

Activation of M1 and M4 receptors by **Vedaclidine** leads to the engagement of specific G proteins and downstream signaling pathways.

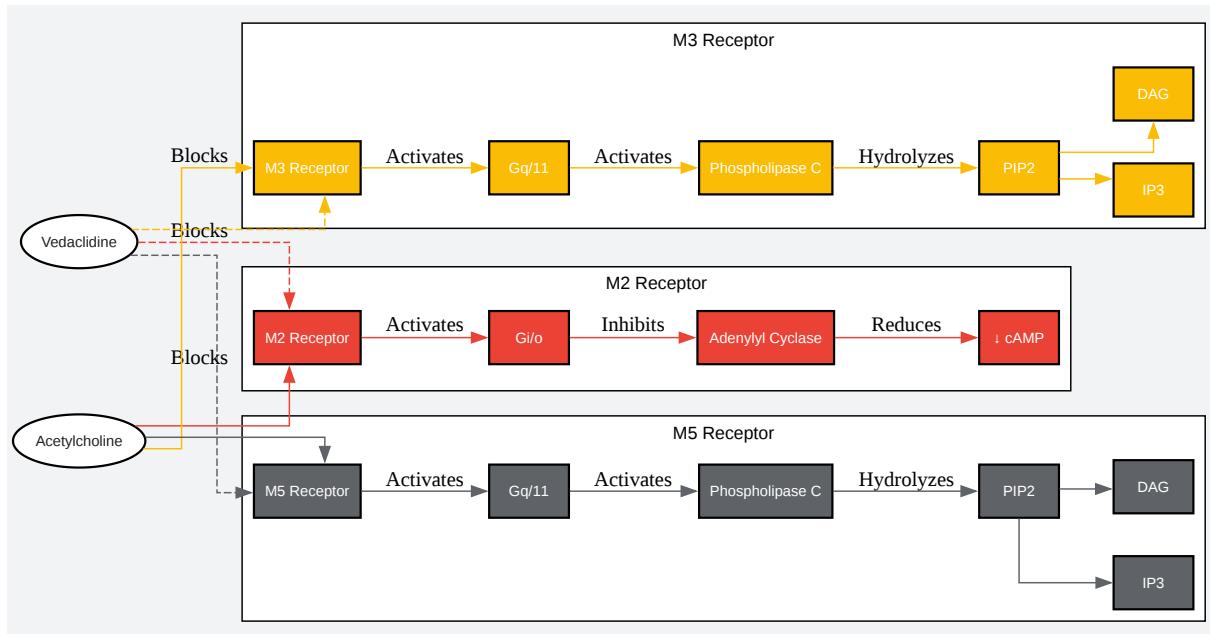


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**Vedaclidine**'s agonist activity at M1 and M4 receptors.

## M2, M3, and M5 Receptor Antagonism

As an antagonist at M2, M3, and M5 receptors, **Vedaclidine** blocks the signaling pathways normally initiated by acetylcholine.



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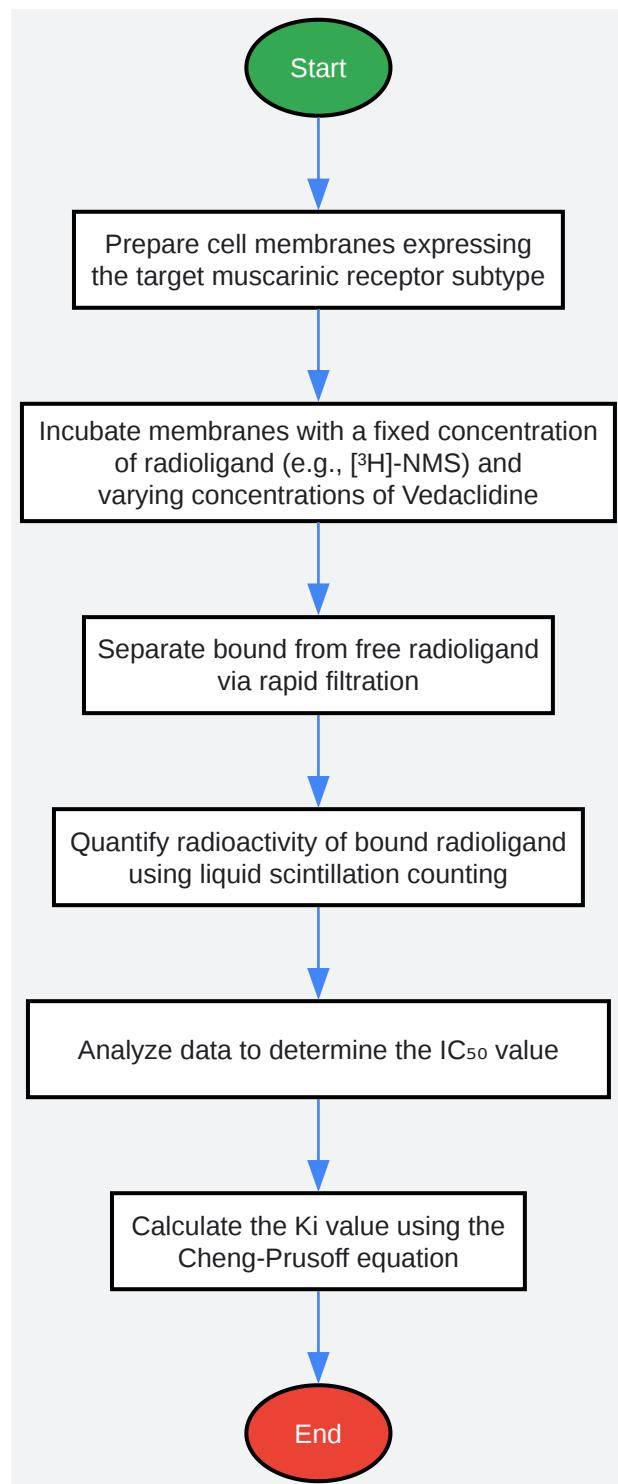
**Vedaclidine's** antagonist activity at M2, M3, and M5 receptors.

## Experimental Protocols

The following sections outline generalized experimental protocols for assessing the binding and functional activity of compounds like **Vedaclidine** at muscarinic receptors. Specific parameters should be optimized for each experiment.

## Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity ( $K_i$ ) of a test compound for a specific muscarinic receptor subtype.



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Workflow for a competitive radioligand binding assay.

**Materials:**

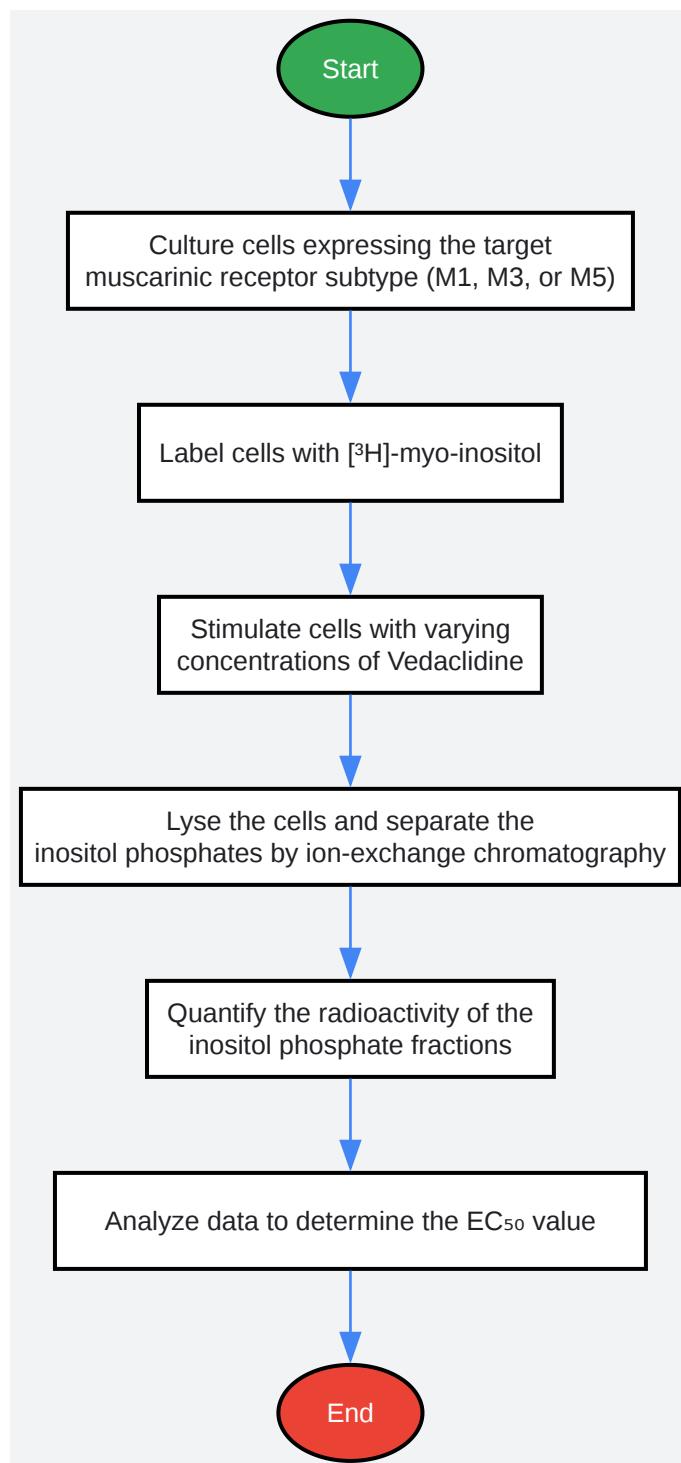
- Cell membranes expressing the human muscarinic receptor subtype of interest.
- Radioligand (e.g., [<sup>3</sup>H]-N-methylscopolamine, [<sup>3</sup>H]-QNB).
- Unlabeled competitor (**Vedaclidine**).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.

**Procedure:**

- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of **Vedaclidine**.
- Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Vedaclidine** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.
- Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Functional Assay: Phosphoinositide (PI) Hydrolysis (for M1, M3, M5)

This assay measures the agonist-induced accumulation of inositol phosphates, a downstream signaling event of Gq/11-coupled receptors.



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Workflow for a phosphoinositide hydrolysis assay.

#### Materials:

- Cells expressing the human M1, M3, or M5 muscarinic receptor.
- [<sup>3</sup>H]-myo-inositol.
- **Vedaclidine**.
- Cell lysis buffer.
- Ion-exchange chromatography columns.
- Scintillation fluid.

#### Procedure:

- Cell Labeling: Incubate the cells with [<sup>3</sup>H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
- Stimulation: Treat the labeled cells with a range of concentrations of **Vedaclidine** for a specific time period.
- Lysis and Separation: Lyse the cells and separate the water-soluble inositol phosphates from the lipids using ion-exchange chromatography.
- Quantification: Elute the different inositol phosphate fractions and measure their radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the **Vedaclidine** concentration. Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

## Functional Assay: cAMP Accumulation (for M2, M4)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

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